molecular formula C27H42Cl2N4O5 B12388687 JQKD82 (dihydrochloride)

JQKD82 (dihydrochloride)

Cat. No.: B12388687
M. Wt: 573.5 g/mol
InChI Key: LDSXMHKWRLCTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JQKD82 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents, catalysts, and reagents to achieve the desired product .

Industrial Production Methods: Industrial production of JQKD82 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: JQKD82 (dihydrochloride) primarily undergoes reactions related to its role as a KDM5 inhibitor. These include:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically intermediates or derivatives of JQKD82 (dihydrochloride) that retain its core inhibitory function .

Mechanism of Action

JQKD82 (dihydrochloride) exerts its effects by selectively inhibiting lysine demethylase 5 (KDM5). This inhibition leads to an increase in the levels of trimethylated histone H3 lysine 4 (H3K4me3), which in turn affects gene expression. The compound downregulates MYC targets and RNAPII phosphorylation, thereby suppressing the growth of multiple myeloma cells .

Comparison with Similar Compounds

  • JADA82 (dihydrochloride)
  • PCK82 (dihydrochloride)

Comparison: JQKD82 (dihydrochloride) is unique in its high selectivity for lysine demethylase 5 (KDM5) over other demethylases. This selectivity makes it particularly effective in increasing H3K4me3 levels and suppressing multiple myeloma cell growth. Similar compounds like JADA82 and PCK82 share some structural similarities but may differ in their selectivity and potency .

Properties

Molecular Formula

C27H42Cl2N4O5

Molecular Weight

573.5 g/mol

IUPAC Name

[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C27H40N4O5.2ClH/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5;;/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3;2*1H

InChI Key

LDSXMHKWRLCTDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C.Cl.Cl

Origin of Product

United States

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